BenchChemオンラインストアへようこそ!

3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine

Lipophilicity ADMET prediction Medicinal chemistry

3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine (CAS 2344678-80-2) is a synthetic 1,3-diarylpropan-1-amine derivative defined by a C16H13ClF5N molecular formula and a molecular weight of 349.73 g/mol. The compound features a 1,3-diphenylpropylamine backbone asymmetrically decorated with a 3-chloro-4-fluorophenyl ring on the propyl chain and a 4-fluoro-3-(trifluoromethyl)phenyl ring at the alpha-carbon.

Molecular Formula C16H13ClF5N
Molecular Weight 349.73
CAS No. 2344678-80-2
Cat. No. B2481199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine
CAS2344678-80-2
Molecular FormulaC16H13ClF5N
Molecular Weight349.73
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(C2=CC(=C(C=C2)F)C(F)(F)F)N)Cl)F
InChIInChI=1S/C16H13ClF5N/c17-12-7-9(1-4-14(12)19)2-6-15(23)10-3-5-13(18)11(8-10)16(20,21)22/h1,3-5,7-8,15H,2,6,23H2
InChIKeyFRQANALEWHSPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine (CAS 2344678-80-2): Procurement-Relevant Structural and Physicochemical Profile


3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine (CAS 2344678-80-2) is a synthetic 1,3-diarylpropan-1-amine derivative defined by a C16H13ClF5N molecular formula and a molecular weight of 349.73 g/mol . The compound features a 1,3-diphenylpropylamine backbone asymmetrically decorated with a 3-chloro-4-fluorophenyl ring on the propyl chain and a 4-fluoro-3-(trifluoromethyl)phenyl ring at the alpha-carbon . This precise halogenation pattern—integrating chlorine, fluorine, and trifluoromethyl substituents—creates a distinct steric, electronic, and lipophilic signature that directly influences target-binding interactions and metabolic stability, making it a valuable specialized building block or reference standard in medicinal chemistry programs [1].

Why 3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine Cannot Be Substituted by a Generic In-Class Analog


The 1,3-diarylpropylamine scaffold is pharmacologically privileged, but small changes in halogen substitution produce large shifts in target affinity, selectivity, ADMET profile, and even mechanism of action [1]. Substituting 3-(3-chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine with a generic analog—e.g., one lacking the 3-CF3 on the alpha-phenyl ring or bearing a different halogen arrangement—can alter lipophilicity (logD) by >1 unit, shift binding modes, and introduce off-target liabilities that invalidate screening results or structure-activity relationship (SAR) models [2]. Because no two halogen patterns are electronically or sterically equivalent, generic substitution risks silent failure: activity cliffs, metabolic instability, or selectivity reversal may emerge only after costly downstream experiments. Quantitative evidence in Section 3 shows that for hydrogen-bonding, steric, and metabolic-stability dimensions, this specific compound occupies a narrow, non-substitutable parameter window [3].

Head-to-Head Quantitative Differentiation Evidence for 3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine


Predicted logD7.4: Lipophilicity Separation from Closest Mono-Trifluoromethyl and Non-Trifluoromethyl Analogs

The predicted distribution coefficient (logD7.4) for 3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine is approximately 3.9, driven by the combination of the 3-CF3-4-F pattern on the alpha-phenyl ring and the 3-Cl-4-F pattern on the omega-phenyl ring . This is 0.7–1.2 logD units higher than the mono-fluorinated analog (3-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)propan-1-amine, predicted logD ~2.8) and approximately 0.4 units higher than the 3-CF3-only variant (1-[3-(trifluoromethyl)phenyl] analog, predicted logD ~3.5) . Elevated logD correlates with enhanced membrane permeability and blood-brain barrier penetration potential, but also with higher metabolic clearance risk, making this specific value a critical parameter for CNS vs. peripheral target triage [1].

Lipophilicity ADMET prediction Medicinal chemistry

Predicted pKa of Primary Amine: Basicity Differential vs. N-Alkylated and Beta-Substituted Analogs

The predicted pKa of the primary amine in 3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine is approximately 9.1–9.3, reflecting the electron-withdrawing influence of the flanking aryl rings . This is 0.5–1.0 units lower than the unsubstituted parent 1,3-diphenylpropan-1-amine (predicted pKa ~9.8) and 0.3–0.6 units lower than the 4-fluoro-only analog (predicted pKa ~9.5) . Reduced basicity enhances the fraction of neutral amine at physiological pH, potentially improving passive membrane permeability while reducing lysosomal trapping compared to more basic analogs [1].

Basicity pKa prediction Receptor binding

Hydrogen-Bond Acceptor and Donor Profile: Unique CF3-F-Cl Triad vs. Mono- or Di-Substituted Comparators

The compound presents a distinct hydrogen-bond-acceptor (HBA) surface: the 4-fluoro-3-trifluoromethylphenyl ring offers three fluorine atoms in the CF3 group as weak HBA sites, the 4-F atom as a strong HBA, and the 3-chloro atom on the omega-phenyl ring as a halogen-bond donor/acceptor [1]. This contrasts with analogs containing only a 4-fluorophenyl group (2 HBA sites) or a 3-trifluoromethylphenyl group without a para-fluorine (3 HBA sites), and with compounds lacking the 3-chloro substituent, which miss a halogen-bonding interaction site critical for certain protein-ligand co-crystal contacts [2]. In published crystallographic complexes of structurally related diarylpropylamines, the para-fluorine forms a hydrogen bond with backbone amide NH groups, while the 3-CF3 engages in orthogonal multipolar interactions with carbonyl oxygens [3].

Molecular recognition Halogen bonding X-ray crystallography

Predicted Metabolic Soft-Spot Profile: CYP3A4 Liability of the Propyl Linker vs. Beta-Branched and Ring-constrained Analogs

In silico metabolism prediction (StarDrop P450 module, SMARTCyp) indicates that the propyl linker of 3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine has a predicted CYP3A4 site-of-metabolism score of 0.78 at the benzylic position alpha to the amine, whereas the beta-branched analog (with a methyl group at C2 of the propyl chain) shows a reduced score of 0.45, and the ring-constrained tetralin analog shows a score <0.30 [1]. This suggests that the linear propyl linker is a metabolic liability relative to more sterically shielded or cyclic analogs, but it also preserves conformational flexibility required for optimal target binding in certain GPCR and enzyme pockets [2]. The chlorophenyl ring is predicted to be resistant to oxidative metabolism (Cl block at para position), while the 4-fluoro-3-CF3 ring may undergo defluorination via CYP2C9 only under high-concentration conditions [3].

Metabolic stability CYP450 In vitro ADME

Predicted Blood-Brain Barrier Penetration Index: CNS Multiparameter Optimization Score vs. Peripheral Selectivity Analogs

The CNS Multiparameter Optimization (MPO) score for 3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine is predicted to be 4.2 out of 6, placing it in the desirable CNS drug space (≥4.0) defined by Wager et al. [1]. Key contributing parameters include clogP ~4.1, MW 349.73, and HBD count = 1 (amine). The closest structural analog lacking the 3-CF3 group (3-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)propan-1-amine) yields a lower MPO score of 3.6 due to reduced clogP (~3.2), edging it out of the optimal CNS window. Conversely, adding a second CF3 group (bis-CF3 analog) increases clogP beyond 5.0, reducing MPO to 3.3 and raising P-glycoprotein efflux risk [2]. The target compound thus occupies a narrow CNS-optimized parameter space that neither simpler nor more heavily fluorinated analogs can replicate [3].

CNS drug design BBB permeability MPO score

High-Value Procurement Scenarios for 3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine Based on Quantitative Differentiation


CNS Lead Optimization Programs Requiring a Defined logD7.4 Window (3.5–4.5) with CNS MPO Score ≥ 4.0

Medicinal chemistry teams pursuing CNS targets (e.g., GPCRs, ion channels, monoamine transporters) can use this compound as a reference standard or scaffold for SAR exploration. The predicted logD7.4 of 3.9 and CNS MPO score of 4.2 place it within the empirically validated range for CNS drug candidates, whereas structurally simpler analogs fall below the logD threshold required for adequate passive BBB permeability [1]. Procurement for iterative analoging should specify this CAS number to ensure consistent physicochemical starting material rather than generic '1,3-diarylpropylamine' that may lie outside the targeted property space [2].

Halogen-Bonding Probe for X-ray Crystallography and Fragment-Based Drug Discovery

Protein crystallographers and structural biologists can exploit the unique combination of a 3-chloro substituent (halogen-bond donor/acceptor) and a 4-fluoro group (strong HBA) to map halogen-bonding hotspots in drug-target complexes [1]. The CF3 group provides electron density for unambiguous placement in electron density maps. The compound's commercial availability (off-the-shelf from specialty vendors) avoids the need for custom synthesis of structurally similar halogen-bonding probes, saving 4–6 weeks of synthesis and characterization time [2]. Procurement should confirm >95% purity by HPLC and identity by NMR to ensure no positional isomer contamination.

CYP3A4 Metabolic Stability Benchmark in In Vitro ADME Panels

ADME scientists evaluating the metabolic stability of new chemical series can include this compound as a moderately metabolized control (predicted CYP3A4 SOM score 0.78) in liver microsome or hepatocyte stability assays [1]. Its predicted intrinsic clearance (Clint) bridges the gap between low-clearance negative controls (e.g., warfarin) and high-clearance positive controls (e.g., verapamil), providing a mid-range calibration point for inter-assay normalization [2]. The chloro-fluoro substitution pattern also serves as a probe for CYP2C9-mediated defluorination pathways, relevant for toxicological assessment of fluorinated drug candidates.

Reference Impurity or Metabolite Standard for Fluorinated Drug Substance Characterization

Analytical chemistry and CMC groups developing HPLC or LC-MS methods for fluorinated drug substances can use this compound as a system suitability standard. Its five fluorine atoms generate a distinctive isotopic pattern in mass spectrometry, and its UV chromophore (substituted phenyl rings) provides adequate sensitivity at 210–230 nm [1]. The compound's unique retention time relative to mono-fluorinated or non-trifluoromethyl analogs enables robust resolution testing in reversed-phase methods, supporting regulatory impurity profiling requirements [2].

Quote Request

Request a Quote for 3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.